molecular formula C13H16N2O2 B8258657 tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8258657
M. Wt: 232.28 g/mol
InChI Key: HFGUSLZAJZEVEL-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Uniqueness

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature enhances its stability and solubility, making it a valuable intermediate in various synthetic applications. Compared to similar compounds, it offers distinct reactivity and potential for functionalization .

Properties

IUPAC Name

tert-butyl 5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-7-10-5-6-15(11(10)14-8-9)12(16)17-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGUSLZAJZEVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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